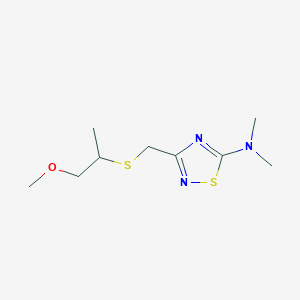
N-(2-aminoethyl)-2,4,5-trifluorobenzenesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-2,4,5-trifluorobenzenesulfonamide;hydrochloride, also known as TFB-TAE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-aminoethyl)-2,4,5-trifluorobenzenesulfonamide;hydrochloride involves the coordination of the sulfonamide group with metal ions, leading to the formation of a stable complex. The resulting complex exhibits fluorescence emission due to the energy transfer from the metal ion to the this compound molecule. The selectivity of this compound towards different metal ions is attributed to the differences in their coordination geometries and electronic properties.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity towards various cell lines. This compound has also been investigated for its potential applications in the imaging of cancer cells and the detection of metal ions in biological samples. This compound has been shown to selectively bind to copper ions in cancer cells and exhibit fluorescence emission, making it a promising tool for the diagnosis and treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of N-(2-aminoethyl)-2,4,5-trifluorobenzenesulfonamide;hydrochloride is its high selectivity towards metal ions, making it a useful tool for the detection and quantification of metal ions in various samples. This compound also exhibits high sensitivity and stability, making it suitable for use in different experimental conditions. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its performance in certain applications.
未来方向
There are several future directions for research on N-(2-aminoethyl)-2,4,5-trifluorobenzenesulfonamide;hydrochloride, including the development of new synthesis methods to improve its yield and purity. The investigation of its potential applications in the development of biosensors, imaging agents, and drug delivery systems is also an area of interest. Furthermore, the study of the mechanism of action of this compound towards different metal ions and its interaction with biological systems can provide valuable insights into its potential applications in biomedical research.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound exhibits high selectivity and sensitivity towards metal ions, making it a useful tool for the detection and quantification of metal ions in various samples. This compound has also been investigated for its potential applications in the development of biosensors, imaging agents, and drug delivery systems. Further research on this compound can provide valuable insights into its potential applications in biomedical research.
合成方法
N-(2-aminoethyl)-2,4,5-trifluorobenzenesulfonamide;hydrochloride has been synthesized using various methods, including the reaction of 2,4,5-trifluorobenzenesulfonyl chloride with ethylenediamine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. Other methods involve the use of different sulfonamide derivatives and amines to obtain this compound.
科学研究应用
N-(2-aminoethyl)-2,4,5-trifluorobenzenesulfonamide;hydrochloride has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. This compound has also been investigated for its potential applications in the development of biosensors, imaging agents, and drug delivery systems. This compound has been shown to selectively bind to metal ions and exhibit fluorescence emission, making it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
属性
IUPAC Name |
N-(2-aminoethyl)-2,4,5-trifluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S.ClH/c9-5-3-7(11)8(4-6(5)10)16(14,15)13-2-1-12;/h3-4,13H,1-2,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDWDJJEYMPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)NCCN)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)




![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)
